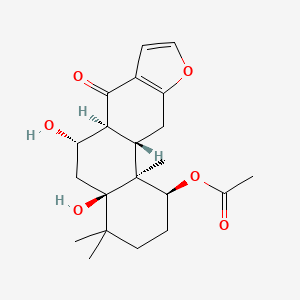

Norcaesalpinin E

説明

特性

IUPAC Name |

[(1S,4aR,6S,6aS,11aS,11bS)-4a,6-dihydroxy-4,4,11b-trimethyl-7-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-11(22)27-16-5-7-19(2,3)21(25)10-14(23)17-13(20(16,21)4)9-15-12(18(17)24)6-8-26-15/h6,8,13-14,16-17,23,25H,5,7,9-10H2,1-4H3/t13-,14-,16-,17-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBALQPBIWZLHPR-SJEMMDPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(=O)C3C(C2)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)C(=O)[C@@H]3[C@H](C2)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Norcaesalpinin E: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcaesalpinin E, a cassane-type diterpene, has emerged as a compound of significant interest within the scientific community, primarily due to its potent biological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and a detailed examination of its promising antimalarial properties. This document includes a compilation of quantitative data, detailed experimental protocols for its isolation and characterization, and a discussion of its potential mechanism of action.

Discovery and Natural Sources

This compound is a natural product belonging to the cassane-type diterpenoid family of chemical compounds. It was first discovered in the seed kernels of Caesalpinia crista, a thorny, scrambling shrub found in tropical and subtropical regions.[1][2][3] This plant, a member of the Fabaceae family, has a history of use in traditional medicine, which has prompted scientific investigation into its chemical constituents.

This compound is one of many diterpenes that have been isolated from Caesalpinia crista, alongside other related compounds such as caesalpinins and other norcaesalpinins.[4][5] The isolation of these compounds has largely been achieved through the solvent extraction of the seed kernels, followed by various chromatographic techniques to separate the individual components. Specifically, dichloromethane has been used as a solvent for the initial extraction of the seed kernels.[4][6]

While the exact yield of this compound from Caesalpinia crista seeds is not consistently reported across the literature, the percentage yield of broader ethanolic and aqueous extracts from the plant material has been noted to be 8.7% and 13.3%, respectively.[5][7]

Physicochemical Properties and Spectroscopic Data

The definitive structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.[4][6][8] While the complete raw spectral data is dispersed across various scientific publications, the following represents a summary of the key analytical approaches used for its characterization. A detailed table of ¹H and ¹³C NMR assignments for the related compound, Norcaesalpin D, is available in the literature and can serve as a valuable reference for the structural analysis of this compound and other similar cassane diterpenes.

Table 1: Summary of Spectroscopic Data for this compound and Related Compounds

| Technique | Purpose | Reference for Detailed Data |

| ¹H NMR | Determination of the proton framework of the molecule. | [4][8][9][10] |

| ¹³C NMR | Determination of the carbon skeleton of the molecule. | [4][8][9][10] |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | [6] |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | [8] |

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from the seed kernels of Caesalpinia crista, based on methodologies reported in the scientific literature.

Diagram 1: General Workflow for the Isolation of this compound

Caption: A generalized workflow for the isolation of this compound.

Detailed Steps:

-

Plant Material Preparation: Dried seed kernels of Caesalpinia crista are ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered seed kernels are subjected to extraction with dichloromethane (CH₂Cl₂) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting dichloromethane extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel. A solvent gradient is typically employed, starting with a non-polar solvent and gradually increasing the polarity, to separate the different components of the extract.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Further Purification: Fractions enriched with this compound may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

In Vitro Antimalarial Activity Assay

The antimalarial activity of this compound is typically evaluated in vitro against cultured strains of Plasmodium falciparum.

Diagram 2: Workflow for In Vitro Antimalarial Assay

Caption: A simplified workflow for assessing the in vitro antimalarial activity.

Detailed Steps:

-

Parasite Culture: The chloroquine-sensitive or resistant strains of P. falciparum are cultured in human erythrocytes in a suitable culture medium.

-

Drug Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to obtain a range of concentrations for testing.

-

Treatment: The parasite cultures are treated with the different concentrations of this compound. A positive control (e.g., chloroquine) and a negative control (solvent only) are included.

-

Incubation: The treated parasite cultures are incubated under standard conditions (e.g., 37°C, 5% CO₂) for a period of 48 to 72 hours.

-

Assessment of Parasite Growth: Parasite growth inhibition is assessed using various methods, such as microscopic counting of parasitemia, or by using fluorescent dyes that bind to parasite DNA.

-

IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.

Biological Activity and Potential Mechanism of Action

The most significant biological activity reported for this compound is its potent antimalarial effect.[1][2]

Table 2: Antimalarial Activity of this compound

| Parameter | Value | Reference |

| IC₅₀ against P. falciparum | 0.090 µM | [1][2][4] |

| Comparison to Chloroquine | More potent | [1][2] |

The specific signaling pathway through which this compound exerts its antimalarial effect has not yet been fully elucidated. However, based on studies of other cassane-type diterpenes, several potential mechanisms of action can be proposed. These include the inhibition of hemozoin formation, a critical detoxification process for the malaria parasite, and the disruption of the parasite's membrane integrity.[11] Further research is required to definitively identify the molecular targets and signaling pathways modulated by this compound.

Diagram 3: Postulated Mechanism of Action for Cassane Diterpenes

References

- 1. Antimalarial activity of cassane- and norcassane-type diterpenes from Caesalpinia crista and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cassane- and norcassane-type diterpenes from Caesalpinia crista of Indonesia and their antimalarial activity against the growth of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Constituents of Caesalpinia crista from Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Chemical Constituents from Caesalpinia férrea: Identification and 1H and 13C Resonance Assignment [scirp.org]

- 9. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Norcaesalpinin E: A Technical Whitepaper on its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcaesalpinin E is a naturally occurring cassane-type diterpene isolated from the seed kernels of Caesalpinia crista.[1] This compound has garnered significant interest within the scientific community due to its potent biological activities, most notably its antimalarial properties.[2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and a discussion of its potential therapeutic applications.

Physical and Chemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and further investigation in drug discovery and development.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈O₆ | [1][4] |

| Molecular Weight | 376.44 g/mol | [1][4] |

| CAS Number | 854038-96-3 | [1][4] |

| Appearance | Solid (at room temperature) | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Boiling Point | 499.5 ± 45.0 °C at 760 mmHg | [4] |

| Flash Point | 255.9 ± 28.7 °C | [4] |

| LogP | 2.91 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Solubility | Information on specific solvents is limited, but it is generally soluble in organic solvents like DMSO and can be formulated in PEG400 or suspended in Carboxymethyl cellulose for in vivo studies.[4] |

Spectral Data:

Experimental Protocols

Isolation and Purification of this compound from Caesalpinia crista Seeds

The following is a generalized protocol for the isolation and purification of this compound based on methods used for similar compounds from the Caesalpinia genus.

a. Extraction:

-

Air-dry the seed kernels of Caesalpinia crista at room temperature and then grind them into a fine powder.

-

Perform exhaustive extraction of the powdered seeds with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, using a Soxhlet apparatus or maceration.

-

Concentrate the resulting crude extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

b. Fractionation:

-

Suspend the crude extract in a water-methanol mixture and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Monitor the fractions for the presence of diterpenoids using Thin Layer Chromatography (TLC) with an appropriate solvent system and visualization reagent (e.g., vanillin-sulfuric acid).

c. Chromatographic Purification:

-

Subject the chloroform or ethyl acetate fraction, which is likely to contain this compound, to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Collect the fractions and analyze them by TLC. Combine fractions containing the compound of interest.

-

Perform further purification of the enriched fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.

d. Structure Elucidation:

-

Confirm the structure and purity of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

In Vitro Antimalarial Activity Assay against Plasmodium falciparum

This protocol describes a standard method for evaluating the in vitro antimalarial activity of this compound.

a. Parasite Culture:

-

Maintain a continuous culture of a chloroquine-sensitive or resistant strain of Plasmodium falciparum (e.g., 3D7 or K1) in human O+ erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Use RPMI-1640 medium supplemented with 25 mM HEPES, 25 mM NaHCO₃, 10% human serum or AlbuMAX II, and gentamicin.

-

Synchronize the parasite culture to the ring stage before the assay.

b. Drug Preparation:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution with complete culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration should be kept below 0.5% to avoid toxicity to the parasites.

c. Assay Procedure:

-

In a 96-well microtiter plate, add the serially diluted this compound to the wells in triplicate.

-

Add the synchronized parasite culture (at approximately 1% parasitemia and 2% hematocrit) to each well.

-

Include positive controls (e.g., chloroquine or artemisinin) and negative controls (parasitized red blood cells without any drug and uninfected red blood cells).

-

Incubate the plate for 48-72 hours under the same conditions as the parasite culture.

d. Determination of Parasite Growth Inhibition:

-

Quantify parasite growth inhibition using a suitable method, such as:

-

Microscopy: Prepare thin blood smears from each well, stain with Giemsa, and count the number of schizonts per 200 asexual parasites.

-

SYBR Green I-based fluorescence assay: This method measures the proliferation of the parasite by detecting the accumulation of parasite DNA.

-

pLDH (parasite lactate dehydrogenase) assay: This colorimetric assay measures the activity of the pLDH enzyme, which is a marker of viable parasites.

-

-

Calculate the 50% inhibitory concentration (IC₅₀) value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Logical Workflow for Antimalarial Assay

References

Norcaesalpinin E: A Technical Guide for Researchers

Introduction

Norcaesalpinin E is a cassane-type diterpenoid that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and underlying mechanisms of action, with a focus on its anti-inflammatory and antimalarial properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this promising natural compound.

Chemical and Physical Properties

This compound is a natural product isolated from the plant genus Caesalpinia, notably from the species Caesalpinia crista. Its fundamental chemical and physical characteristics are summarized in the table below.

| Property | Value |

| CAS Number | 854038-96-3 |

| Molecular Formula | C₂₁H₂₈O₆ |

| Molecular Weight | 376.44 g/mol |

| Type of Compound | Cassane-type diterpenoid |

| Natural Source | Caesalpinia crista and other Caesalpinia species |

Biological Activities and Mechanisms of Action

This compound has demonstrated notable anti-inflammatory and antimalarial activities in preclinical studies. These biological effects are attributed to its ability to modulate specific signaling pathways involved in inflammation and parasite proliferation.

Anti-inflammatory Activity

Compounds isolated from the Caesalpinia genus have shown potent anti-inflammatory effects, and while specific studies on this compound are ongoing, the mechanisms are believed to involve the modulation of key inflammatory pathways. The anti-inflammatory activity of related compounds from Caesalpinia sappan has been linked to the inhibition of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1] This inhibition is often mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines and other inflammatory mediators. It is hypothesized that this compound may interfere with this cascade, potentially by inhibiting IKK activity or preventing the nuclear translocation of NF-κB.

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK signaling cascade is another key pathway involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these pathways leads to the production of inflammatory mediators. It is plausible that this compound exerts its anti-inflammatory effects by inhibiting the phosphorylation and activation of one or more components of the MAPK cascade.

Caption: Potential inhibitory point of this compound in the MAPK signaling cascade.

Antimalarial Activity

This compound has been identified as a compound with potent antimalarial activity.[3] While the precise mechanism of action is still under investigation, it is believed to interfere with the growth and replication of the Plasmodium parasite, the causative agent of malaria.

Experimental Workflow for Antimalarial Drug Discovery

The discovery and development of new antimalarial drugs typically follow a structured workflow, from initial screening to in vivo efficacy studies.

Caption: A generalized workflow for the discovery and development of antimalarial drugs.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological activities of this compound. Below are generalized methodologies for key assays.

In Vitro Anti-inflammatory Assay: TNF-α Inhibition

This assay measures the ability of a compound to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

-

Incubation: Incubate the plates for an appropriate time (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated control. Determine the IC₅₀ value.

In Vitro Antimalarial Assay: Plasmodium falciparum Growth Inhibition

This assay determines the efficacy of a compound in inhibiting the growth of the malaria parasite Plasmodium falciparum in an in vitro culture of human red blood cells.

Methodology:

-

Parasite Culture: Maintain a culture of a chloroquine-sensitive or resistant strain of P. falciparum in human red blood cells.

-

Synchronization: Synchronize the parasite culture to the ring stage.

-

Assay Setup: In a 96-well plate, add serial dilutions of this compound.

-

Parasite Addition: Add the synchronized ring-stage parasite culture to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO₂, 5% O₂) for one or two parasitic life cycles (48 or 96 hours).

-

Growth Measurement: Quantify parasite growth using a suitable method, such as:

-

Microscopy: Staining with Giemsa and counting parasitemia.

-

Fluorometry: Using a DNA-intercalating dye (e.g., SYBR Green I).

-

Enzymatic Assay: Measuring the activity of parasite-specific lactate dehydrogenase (pLDH).

-

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration of this compound compared to the untreated control. Determine the IC₅₀ value.

Conclusion

This compound represents a compelling natural product with significant potential for the development of novel anti-inflammatory and antimalarial therapies. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its safety and efficacy in more advanced preclinical and clinical settings. This technical guide provides a foundational resource for researchers embarking on the investigation of this promising compound.

References

- 1. Anti-inflammatory activity of an ethanolic Caesalpinia sappan extract in human chondrocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of Norcaesalpinin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Norcaesalpinin E, a cassane-type diterpene isolated from the seed kernels of Caesalpinia crista. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development by presenting detailed spectroscopic data, experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data

The structural characterization of this compound was accomplished through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The data presented below are compiled from the peer-reviewed literature and provide the basis for the elucidated structure.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the elemental composition and exact mass of this compound.

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+Na]⁺ | 399.1729 | 399.1726 | C₂₁H₂₈O₆Na |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 5.11 | d | 9.5 |

| 2 | 2.24 | m | |

| 3 | 1.51 | m | |

| 1.81 | m | ||

| 5 | 1.83 | d | 9.5 |

| 6 | 4.88 | d | 6.0 |

| 7 | 4.41 | d | 6.0 |

| 8 | 2.54 | s | |

| 11 | 7.15 | s | |

| 12 | 6.28 | s | |

| 14 | 7.28 | s | |

| 17 | 1.25 | s | |

| 18 | 1.15 | s | |

| 19 | 1.05 | s | |

| 20 | 2.11 | s | |

| OAc | 2.05 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 1 | 79.8 |

| 2 | 34.5 |

| 3 | 30.8 |

| 4 | 37.1 |

| 5 | 50.1 |

| 6 | 76.9 |

| 7 | 70.1 |

| 8 | 55.4 |

| 9 | 138.9 |

| 10 | 38.9 |

| 11 | 140.4 |

| 12 | 110.1 |

| 13 | 125.5 |

| 14 | 142.8 |

| 15 | 158.9 |

| 16 | 173.5 |

| 17 | 21.8 |

| 18 | 29.7 |

| 19 | 22.0 |

| 20 | 21.1 |

| OAc | 170.5, 21.2 |

Experimental Protocols

The following protocols are based on the methods described for the isolation and characterization of cassane-type diterpenoids from Caesalpinia crista.

Plant Material and Extraction

The seed kernels of Caesalpinia crista were collected and air-dried. The dried material was then ground into a powder. The powdered seed kernels were extracted with dichloromethane (CH₂Cl₂) at room temperature. The resulting crude extract was concentrated under reduced pressure to yield a residue.

Isolation and Purification

The crude CH₂Cl₂ extract was subjected to silica gel column chromatography. The column was eluted with a gradient of n-hexane and ethyl acetate (EtOAc). Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles were combined.

Further purification of the combined fractions was achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 500 MHz NMR spectrometer. The samples were dissolved in CDCl₃, and chemical shifts were referenced to the residual solvent peak.

-

Mass Spectrometry: High-resolution mass spectra were obtained on a mass spectrometer equipped with an electrospray ionization (ESI) source.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

Norcaesalpinin E: A Comprehensive Technical Review of a Promising Anti-malarial Diterpene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcaesalpinin E, a cassane-type diterpene isolated from the seeds of Caesalpinia crista, has emerged as a compound of significant interest in the field of anti-malarial drug discovery.[1] Its potent in vitro activity against Plasmodium falciparum surpasses that of the conventional drug chloroquine, highlighting its potential as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive review of the existing research on this compound, encompassing its biological activity, proposed mechanism of action, and relevant experimental methodologies.

Chemical Structure and Properties

This compound belongs to the complex family of cassane diterpenoids, which are characterized by a rearranged abietane skeleton. The intricate stereochemistry and functional group arrangement of these molecules present both a challenge and an opportunity for synthetic chemists and drug designers.

Biological Activity

The primary biological activity of this compound that has been investigated is its potent anti-malarial effect. Quantitative data from in vitro studies demonstrates its significant efficacy against the chloroquine-resistant FCR-3/A2 strain of Plasmodium falciparum.

Quantitative Data Summary

| Compound | Target Organism | Assay Type | IC50 (µM) | Reference |

| This compound | Plasmodium falciparum (FCR-3/A2) | In vitro anti-plasmodial assay | 0.090 | [1] |

| Chloroquine | Plasmodium falciparum (FCR-3/A2) | In vitro anti-plasmodial assay | 0.29 | [1] |

| Norcaesalpin D | Plasmodium falciparum (3D7) | Parasite Lactate Dehydrogenase (pLDH) Assay | 0.98 µg/mL | [2] |

| Norcaesalpin D | Plasmodium falciparum (Dd2) | Parasite Lactate Dehydrogenase (pLDH) Assay | 1.85 µg/mL | [2] |

| Norcaesalpin D | Plasmodium falciparum (IPC 4912 Mondolkiri) | Parasite Lactate Dehydrogenase (pLDH) Assay | 2.13 µg/mL | [2] |

Experimental Protocols

Isolation of this compound

While a specific, detailed protocol for the isolation of this compound is not extensively published, a general methodology can be inferred from phytochemical studies of Caesalpinia crista and related species.[3][4][5]

General Isolation Workflow:

-

Plant Material Preparation: Dried seed kernels of Caesalpinia crista are ground into a fine powder.

-

Extraction: The powdered material is subjected to exhaustive extraction with methanol (MeOH) at room temperature.

-

Solvent-Solvent Partitioning: The crude methanolic extract is then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing the diterpenoids of interest (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel. A gradient elution system with a mixture of solvents like hexane and ethyl acetate is used to separate the different components.

-

Further Purification: Fractions containing this compound are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]

In Vitro Anti-plasmodial Activity Assay (Parasite Lactate Dehydrogenase - pLDH Assay)

This assay is a common method for determining the anti-malarial activity of compounds by measuring the activity of the parasite-specific lactate dehydrogenase enzyme.[6]

Experimental Workflow for pLDH Assay:

-

Parasite Culture: Plasmodium falciparum (e.g., chloroquine-resistant FCR-3/A2 strain) is cultured in human red blood cells in a suitable medium.

-

Drug Preparation: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared and serially diluted to obtain a range of test concentrations.

-

Incubation: The parasite cultures are incubated with the different concentrations of this compound for a defined period (e.g., 48 hours). A positive control (e.g., chloroquine) and a negative control (solvent only) are included.

-

Cell Lysis: After incubation, the red blood cells are lysed to release the parasite lactate dehydrogenase (pLDH).

-

Enzyme Assay: The lysate is mixed with a substrate solution containing lactate and a tetrazolium salt. The pLDH enzyme catalyzes the reduction of the tetrazolium salt, leading to a color change.

-

Measurement: The absorbance of the colored product is measured using a spectrophotometer. The intensity of the color is proportional to the pLDH activity and, therefore, the number of viable parasites.

-

IC50 Calculation: The concentration of this compound that inhibits 50% of the parasite growth (IC50) is calculated by plotting the percentage of parasite inhibition against the drug concentration.

Cytotoxicity Assay (MTT Assay)

To assess the selectivity of a compound, its cytotoxicity against mammalian cell lines is determined. The MTT assay is a colorimetric assay that measures cell metabolic activity.

Experimental Workflow for MTT Assay:

-

Cell Culture: A mammalian cell line (e.g., Vero cells) is cultured in a suitable medium and seeded into 96-well plates.

-

Drug Treatment: The cells are treated with various concentrations of this compound.

-

Incubation: The plates are incubated for a specified period (e.g., 24-48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader.

-

CC50 Calculation: The cytotoxic concentration 50 (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated.

Synthesis of this compound

A total synthesis of this compound has not yet been reported in the literature. However, several synthetic strategies for the broader class of cassane diterpenes have been developed. These generally involve the construction of the complex tetracyclic core from simpler starting materials.

General Retrosynthetic Approach for Cassane Diterpenes:

Key challenges in the synthesis of this compound would include the stereoselective formation of multiple chiral centers and the introduction of the furan ring and other oxygenated functionalities.

Mechanism of Action and Signaling Pathways

The precise molecular target and mechanism of action of this compound against Plasmodium falciparum have not been elucidated. However, studies on other cassane diterpenes provide some potential avenues for investigation.

Some cassane diterpenes have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bax/Bcl-2 ratio.[7] Others have been found to interfere with signaling pathways such as the Wnt/β-catenin pathway.[7]

Potential Mechanisms of Anti-plasmodial Action:

Further research is required to identify the specific molecular targets of this compound within the parasite and to understand the downstream effects on its signaling pathways. This knowledge will be crucial for optimizing its structure to enhance potency and selectivity.

Future Directions

This compound represents a promising starting point for the development of a new class of anti-malarial drugs. Future research efforts should focus on:

-

Total Synthesis: Development of a robust and efficient total synthesis of this compound will enable the production of larger quantities for further biological evaluation and the synthesis of novel analogs.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of a library of this compound analogs will help to identify the key structural features responsible for its anti-malarial activity and to optimize its potency and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidation of the precise molecular target and mechanism of action will provide a rational basis for its further development and may reveal novel drug targets in Plasmodium falciparum.

-

In Vivo Efficacy and Toxicity Studies: Evaluation of the efficacy and safety of this compound in animal models of malaria is a critical next step in its preclinical development.

Conclusion

This compound is a potent anti-malarial natural product with a complex and intriguing chemical structure. While significant research is still required to fully realize its therapeutic potential, the available data strongly supports its continued investigation as a lead compound for the development of next-generation anti-malarial agents. This technical guide serves as a foundational resource for researchers dedicated to advancing the fight against malaria.

References

- 1. Anti-plasmodial activity of Norcaesalpin D and extracts of four medicinal plants used traditionally for treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Constituents of Caesalpinia crista from Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation, characterisation and antibacterial activity of new compounds from methanolic extract of seeds of Caesalpinia crista L. (Caesalpinaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Cassane-Type Diterpenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cassane-type diterpenes, a class of natural products predominantly found in the Caesalpinia genus, have garnered significant attention within the scientific community for their diverse and potent biological activities.[1][2][3][4] These compounds, characterized by a distinctive tricyclic or tetracyclic carbon skeleton, have demonstrated promising potential in various therapeutic areas, including oncology, inflammation, and infectious diseases. This technical guide provides an in-depth overview of the biological activities of cassane-type diterpenes, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anti-inflammatory Activity

A significant body of research has highlighted the anti-inflammatory properties of cassane-type diterpenes.[5][6][7][8] A common assay to evaluate this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[5][6] Several cassane diterpenes have shown potent dose-dependent inhibition of NO release.[6] For instance, pterolobirin E and sucutinirane C displayed noteworthy NO inhibition with IC50 values of 24.44 ± 1.34 and 19.16 ± 1.22 μM, respectively, in J774.A1 macrophage cells.[5] Similarly, caesalpulcherrins K-M, isolated from Caesalpinia pulcherrima, exhibited moderate anti-inflammatory activity with IC50 values ranging from 6.04 ± 0.34 to 8.92 ± 0.65 μM.[7] Cassabonducin A, from the seeds of Caesalpinia bonduc, also showed significant inhibitory activity against LPS-induced NO production in RAW 264.7 macrophages with an IC50 value of 6.12 μM.[9]

The mechanism underlying this anti-inflammatory effect often involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[10][11][12] For example, caeminaxin A was found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins and restrain the phosphorylation of MAPK and the activation of the NF-κB signaling pathway in BV-2 microglia.[10] Echinalide M demonstrated potent inhibitory activity toward NF-κB-responsive gene expression.[11]

Table 1: Anti-inflammatory Activity of Cassane-Type Diterpenes (Inhibition of NO Production)

| Compound | Source Organism | Cell Line | IC50 (µM) | Reference |

| Pterolobirin E | Pterolobium macropterum | J774.A1 | 24.44 ± 1.34 | [5] |

| Sucutinirane C | Pterolobium macropterum | J774.A1 | 19.16 ± 1.22 | [5] |

| Caesalpulcherrin K | Caesalpinia pulcherrima | RAW 264.7 | 6.04 ± 0.34 | [7] |

| Caesalpulcherrin L | Caesalpinia pulcherrima | RAW 264.7 | 8.92 ± 0.65 | [7] |

| Caesalpulcherrin M | Caesalpinia pulcherrima | RAW 264.7 | 7.53 ± 0.51 | [7] |

| Cassabonducin A | Caesalpinia bonduc | RAW 264.7 | 6.12 | [9] |

| Compound 5 | Caesalpinia bonduc | RAW 264.7 | 85.6 | [8] |

| Compound 7 | Caesalpinia bonduc | RAW 264.7 | 78.2 | [8] |

| Compound 8 | Caesalpinia bonduc | RAW 264.7 | 90.6 | [8] |

| Caeminaxin A | Caesalpinia minax | BV-2 | 10.86 ± 0.82 | [10] |

Anticancer Activity

The cytotoxic and pro-apoptotic effects of cassane-type diterpenes against various cancer cell lines have been extensively investigated.[13][14][15][16] Phanginin H, for example, exhibited anti-cancer activity against the PANC-1 pancreatic cancer cell line with an IC50 value of 18.13 ± 0.63 μM.[13] Its mechanism of action involves arresting the cell cycle at the G2/M phase and inducing autophagy through the ROS/AMPK/mTORC1 pathway.[13] Another compound, phanginin R (referred to as compound 1 in a study), displayed significant cytotoxicity against four cancer cell lines: ovarian cancer A2780 (IC50 = 9.9 ± 1.6 µM) and HEY (IC50 = 12.2 ± 6.5 µM), gastric cancer AGS (IC50 = 5.3 ± 1.9 µM), and non-small cell lung cancer A549 (IC50 = 12.3 ± 3.1 µM).[14][15] This compound was shown to induce G1 phase cell cycle arrest and apoptosis in A2780 cells.[14][15]

Furthermore, a study on semisynthetic cassane diterpenes revealed that salicylaldehyde 20 and pterolobirin G (6) had strong cytotoxic effects on HT29 colon cancer cells, with IC50 values around 3 μg/mL, and induced apoptosis.[6] Phanginin JA also showed significant antiproliferative activities against human non-small cell lung cancer (A549) cells with an IC50 value of 16.79±0.83 μM, exerting its apoptotic effect by arresting the cell cycle in the G0/G1 phase.[16]

Table 2: Cytotoxic Activity of Cassane-Type Diterpenes

| Compound | Source Organism/Method | Cancer Cell Line | IC50 (µM) | Reference |

| Phanginin H (4) | Caesalpinia sappan | PANC-1 | 18.13 ± 0.63 | [13] |

| Phanginin R (1) | Caesalpinia sappan | A2780 | 9.9 ± 1.6 | [14][15] |

| Phanginin R (1) | Caesalpinia sappan | HEY | 12.2 ± 6.5 | [14][15] |

| Phanginin R (1) | Caesalpinia sappan | AGS | 5.3 ± 1.9 | [14][15] |

| Phanginin R (1) | Caesalpinia sappan | A549 | 12.3 ± 3.1 | [14][15] |

| Pterolobirin G (6) | Semisynthetic | HT29 | ~3 µg/mL | [6] |

| Salicylaldehyde 20 | Semisynthetic | HT29 | ~3 µg/mL | [6] |

| Phanginin JA | Caesalpinia sappan | A549 | 16.79 ± 0.83 | [16] |

| Salicylaldehyde 21 | Semisynthetic | B16-F10 | 7.72 | [17] |

Antimicrobial Activity

Cassane-type diterpenes have also demonstrated notable activity against a range of microbial pathogens.[18][19][20] A casbane diterpene isolated from Croton nepetaefolius showed biocidal and biostatic activity against several clinically relevant bacteria and yeasts, with minimal active concentrations ranging between 125 and 500 µg/mL.[18] This compound was also found to inhibit biofilm formation.[18]

Pulchin A, a novel cassane diterpenoid from Caesaplinia pulcherrima, exhibited significant antibacterial activity against Bacillus cereus and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 3.13 and 6.25 μM, respectively.[19] Its mechanism of action is believed to involve damage to the cell membrane.[20] Another study on pulchin A showed remarkable antibacterial activity against four phytopathogenic bacteria, with MIC values of 3.13 μM against Pseudomonas syringae pv. actinidae and Bacillus cereus.[21]

Table 3: Antimicrobial Activity of Cassane-Type Diterpenes

| Compound | Source Organism | Microorganism | MIC (µM) | Reference |

| Pulchin A | Caesaplinia pulcherrima | Bacillus cereus | 3.13 | [19] |

| Pulchin A | Caesaplinia pulcherrima | Staphylococcus aureus | 6.25 | [19] |

| Compound 3 | Caesaplinia pulcherrima | Bacillus cereus | 6.25 | [19] |

| Compound 3 | Caesaplinia pulcherrima | Staphylococcus aureus | 6.25 | [19] |

| Compound 4 | Caesaplinia pulcherrima | Bacillus cereus | 12.50 | [19] |

| Compound 4 | Caesaplinia pulcherrima | Staphylococcus aureus | 12.50 | [19] |

| Capulchemin A | Caesaplinia pulcherrima | Pseudomonas syringae pv. actinidae | 3.13 | [21] |

| Capulchemin A | Caesaplinia pulcherrima | Bacillus cereus | 3.13 | [21] |

Signaling Pathways and Experimental Workflows

The biological effects of cassane-type diterpenes are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for drug development and mechanism-of-action studies.

Caption: Inhibition of the NF-κB signaling pathway by cassane-type diterpenes.

Caption: ROS/AMPK/mTORC1 pathway in phanginin H-induced autophagy.

Experimental Protocols

1. Nitric Oxide (NO) Production Inhibition Assay

This assay is widely used to screen for anti-inflammatory activity.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Assay Procedure:

-

Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

The medium is then replaced with fresh medium containing various concentrations of the test compounds.

-

After 1 hour of pre-incubation, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Briefly, 100 µL of the supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

The absorbance is measured at 540 nm using a microplate reader.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

-

The IC50 value is determined from the dose-response curve.

-

2. Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Cell Culture: Cancer cell lines (e.g., A549, HT29, PANC-1) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Assay Procedure:

-

Cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.

-

The medium containing MTT is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.

-

3. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

-

Microorganism Preparation: Bacterial strains are grown in appropriate broth (e.g., Mueller-Hinton broth) to a specific turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Assay Procedure (Broth Microdilution Method):

-

Serial two-fold dilutions of the test compounds are prepared in the broth in a 96-well microtiter plate.

-

Each well is then inoculated with the prepared bacterial suspension.

-

Positive (broth with bacteria) and negative (broth only) controls are included.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

This guide provides a comprehensive, though not exhaustive, overview of the significant biological activities of cassane-type diterpenes. The presented data and methodologies offer a valuable resource for researchers and professionals in the field of natural product chemistry and drug discovery, paving the way for further exploration and development of these promising compounds into novel therapeutic agents.

References

- 1. A review on cassane and norcassane diterpenes and their pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review on cassane and norcassane diterpenes and their pharmacological studies: AI Summary, Post-Publication Reviews & Author Contact - Peeref [peeref.com]

- 3. researchgate.net [researchgate.net]

- 4. Naturally occurring cassane diterpenoids (CAs) of Caesalpinia: A systematic review of its biosynthesis, chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cassane-type diterpenes from roots of Pterolobium macropterum and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Cassane diterpenoids from the seeds of Caesalpinia bonduc and their nitric oxide production and α-glucosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diversified cassane family diterpenoids from the leaves of Caesalpinia minax exerting anti-neuroinflammatory activity through suppressing MAPK and NF-κB pathways in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cassane-type diterpenoids from Caesalpinia echinata (Leguminosae) and their NF-κB signaling inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-pancreatic cancer activity of cassane diterpenoids isolated from the seeds of Caesalpinia sappan mediated by autophagy activation via ROS/AMPK/mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Guided Isolation of New Cytotoxic Cassane Diterpenoids from Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Semisynthesis and Evaluation of Anti-Inflammatory Activity of the Cassane-Type Diterpenoid Taepeenin F and of Some Synthetic Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Casbane Diterpene as a Promising Natural Antimicrobial Agent against Biofilm-Associated Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antibacterial Activity of Two New Cassane Diterpenoids from Caesaplinia pulcherrima against Bacillus cereus by Damage to Cell Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

In Silico Prediction of Norcaesalpinin E Bioactivities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of a hypothetical in silico workflow to predict the bioactivities of Norcaesalpinin E, a cassane-type diterpene isolated from Caesalpinia crista. This document outlines detailed experimental protocols for computational analyses, presents data in a structured format, and visualizes key workflows and biological pathways.

Introduction

This compound is a natural product belonging to the cassane-type diterpenoid class of compounds, which are predominantly found in the Caesalpinia genus.[1][2] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anticancer, and antimalarial properties.[1][3][4] The in silico approach to predicting the bioactivities of natural products offers a rapid and cost-effective means to identify potential therapeutic applications and mechanisms of action before embarking on extensive laboratory-based studies.

This guide details a systematic in silico investigation of this compound, encompassing pharmacokinetics and toxicity prediction (ADMET), molecular docking to identify potential protein targets, and the elucidation of associated signaling pathways.

Experimental Protocols: A Hypothetical In Silico Workflow

This section outlines the detailed methodologies for a comprehensive in silico analysis of this compound.

Ligand and Target Preparation

2.1.1. Ligand Preparation: this compound

-

Structure Retrieval: The 2D structure of this compound will be obtained from the PubChem database or drawn using chemical drawing software such as ChemDraw. The structure will be saved in a 3D SDF format.

-

3D Conformation Generation: The 3D structure of this compound will be generated and optimized using molecular modeling software like Avogadro or the RDKit library in Python. Energy minimization will be performed using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

-

File Format Conversion: The optimized 3D structure will be saved in PDBQT format, which includes atomic coordinates, partial charges, and atom types necessary for molecular docking simulations.

2.1.2. Target Protein Selection and Preparation

Based on published literature on the bioactivities of cassane-type diterpenes, the following protein targets are selected for this hypothetical study:[5][6]

-

Phosphodiesterase-4 (PDE4): A key enzyme in the inflammatory response.

-

Nuclear Factor-kappa B (NF-κB) p50/p65 heterodimer: A crucial transcription factor in inflammation and cancer.

-

Inducible Nitric Oxide Synthase (iNOS): An enzyme involved in the inflammatory cascade.

The crystal structures of these proteins will be retrieved from the Protein Data Bank (PDB). The preparation of these target proteins for docking will involve:

-

Removal of Water and Ligands: All non-essential water molecules and co-crystallized ligands will be removed from the PDB file.

-

Addition of Polar Hydrogens: Polar hydrogen atoms will be added to the protein structure.

-

Charge Assignment: Gasteiger charges will be computed for all atoms in the protein.

-

Grid Box Definition: A grid box will be defined around the active site of each protein to specify the search space for the docking simulation. The dimensions and center of the grid box will be determined based on the location of the co-crystallized ligand or by using a blind docking approach followed by a more focused docking.

-

File Format Conversion: The prepared protein structures will be saved in the PDBQT format.

ADMET Prediction

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound will be predicted using online web servers such as SwissADME and pkCSM. These tools provide insights into the drug-likeness and potential pharmacokinetic profile of the compound. The following parameters will be assessed:

-

Physicochemical Properties: Molecular weight, logP, number of hydrogen bond donors and acceptors.

-

Lipophilicity: Predicted LogP values.

-

Water Solubility: Predicted solubility in water.

-

Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes.

-

Drug-likeness: Evaluation based on Lipinski's rule of five and other drug-likeness filters.

-

Toxicity: Prediction of potential toxicities such as hepatotoxicity and mutagenicity.

Molecular Docking

Molecular docking simulations will be performed to predict the binding affinity and interaction patterns of this compound with the selected protein targets. AutoDock Vina will be used for this purpose.

-

Docking Execution: Docking will be performed using the prepared ligand and receptor files. The exhaustiveness parameter, which controls the thoroughness of the search, will be set to a high value to ensure a comprehensive exploration of the binding site.

-

Binding Affinity Analysis: The docking results will be analyzed to determine the binding affinity (in kcal/mol) of this compound to each target protein. A more negative binding energy indicates a stronger predicted interaction.

-

Interaction Visualization: The docked poses will be visualized using PyMOL or Discovery Studio to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the active site of the target proteins.

Data Presentation

The quantitative data from the in silico analyses are summarized in the following tables.

Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | Hypothetical Value | Within acceptable range for oral bioavailability. |

| LogP | Hypothetical Value | Indicates good lipophilicity for membrane permeability. |

| H-bond Donors | Hypothetical Value | Compliant with Lipinski's rule of five. |

| H-bond Acceptors | Hypothetical Value | Compliant with Lipinski's rule of five. |

| Pharmacokinetics | ||

| GI Absorption | High | Likely to be well-absorbed from the gut. |

| BBB Permeability | Low | Unlikely to cross the blood-brain barrier. |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Yes (0 violations) | Good oral bioavailability is predicted. |

| Toxicity | ||

| Hepatotoxicity | Low | Low risk of liver damage. |

| AMES Mutagenicity | Non-mutagen | Unlikely to be carcinogenic. |

Molecular Docking Results of this compound with Target Proteins

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) |

| Phosphodiesterase-4 (PDE4) | e.g., 1XMY | -9.5 | Gln443, Asn395, His234 |

| NF-κB (p50/p65) | e.g., 1VKX | -8.7 | Arg57, Lys147, Glu65 |

| Inducible Nitric Oxide Synthase (iNOS) | e.g., 1NSI | -8.2 | Trp366, Tyr341, Arg260 |

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway potentially modulated by this compound.

Caption: In Silico Workflow for this compound Bioactivity Prediction.

Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.

Discussion

The hypothetical in silico analysis of this compound suggests a promising profile as a potential therapeutic agent. The predicted ADMET properties indicate good drug-likeness and a favorable safety profile, making it a viable candidate for further development.

The molecular docking studies predict strong binding affinities of this compound to key proteins involved in inflammation. The predicted interactions with PDE4, NF-κB, and iNOS provide a molecular basis for the potential anti-inflammatory activity of this compound. The inhibition of the NF-κB signaling pathway, as visualized, is a plausible mechanism of action, consistent with the bioactivities of other cassane-type diterpenes.

Conclusion

This in-depth technical guide outlines a comprehensive in silico workflow for predicting the bioactivities of this compound. The hypothetical results suggest that this compound possesses significant anti-inflammatory potential with a favorable pharmacokinetic profile. These computational predictions provide a strong rationale for further experimental validation through in vitro and in vivo studies to confirm its therapeutic efficacy. The methodologies and visualizations presented herein serve as a valuable resource for researchers and drug development professionals working on the discovery and characterization of novel bioactive compounds from natural sources.

References

- 1. researchgate.net [researchgate.net]

- 2. japsonline.com [japsonline.com]

- 3. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalscitechocean.com [globalscitechocean.com]

- 5. New cassane-type diterpenoids from kernels of Caesalpinia bonduc (Linn.) Roxb. and their inhibitory activities on phosphodiesterase (PDE) and nuclear factor-kappa B (NF-κB) expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory Cassane-Type Diterpenoids from the Seed Kernels of Caesalpinia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Norcaesalpinin E: A Methodological Overview of a Structurally Related Cassane Diterpenoid

A published total synthesis for Norcaesalpinin E has not been reported in the scientific literature to date. Research has primarily focused on its isolation from natural sources, such as Caesalpinia species, and the characterization of its biological activities, including its potent anti-malarial properties.

To provide a comprehensive overview of the synthetic strategies employed for this class of molecules, this document details the enantioselective total synthesis of a structurally related cassane furanoditerpenoid, (+)-1-deacetylcaesalmin C . This synthesis, reported by Glatz et al., showcases a robust methodology for constructing the complex architecture characteristic of this compound and its congeners. The presented protocols and data are adapted from this published work and serve as a representative example for researchers in natural product synthesis and drug development.

Synthetic Strategy Overview

The enantioselective total synthesis of (+)-1-deacetylcaesalmin C hinges on a convergent strategy. The key features include an exo-selective intramolecular Diels-Alder reaction to construct the core ring system and a subsequent chemoselective reduction. This approach provides a versatile intermediate that allows for the stereoselective installation of oxidative functionalities to access a range of cassane furanoditerpenoids.

Caption: Overall synthetic strategy for (+)-1-deacetylcaesalmin C.

Key Experimental Protocols

The following protocols describe the key transformations in the synthesis of (+)-1-deacetylcaesalmin C.

Intramolecular Diels-Alder Cycloaddition

This crucial step establishes the core polycyclic framework of the molecule. A furanoquinone monoketal precursor undergoes an exo-selective intramolecular Diels-Alder reaction upon heating to yield the pentacyclic furfuryl ketal.

Protocol:

-

A solution of the furanoquinone monoketal in toluene (0.01 M) is prepared in a sealed tube.

-

The solution is degassed with argon for 15 minutes.

-

The sealed tube is heated to 180 °C for 24 hours.

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Chemoselective Reduction of the Pentacyclic Intermediate

The resulting pentacyclic furfuryl ketal undergoes a chemoselective reduction to furnish a key intermediate, which is pivotal for the synthesis of various cassane furanoditerpenoids.

Protocol:

-

To a solution of the pentacyclic furfuryl ketal in a mixture of CH₂Cl₂ and H₂O at 0 °C, di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added.

-

The reaction is stirred for 30 minutes, after which sodium borohydride (NaBH₄) is added portionwise.

-

The reaction is stirred for an additional 2 hours at 0 °C.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

-

The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The residue is purified by flash column chromatography.

Stereoselective Oxidations and Final Steps

The keystone intermediate is then subjected to a series of stereoselective oxidations and further functional group manipulations to yield the final natural product, (+)-1-deacetylcaesalmin C.

Protocol (Illustrative Final Step - Hydrolysis):

-

The protected intermediate is dissolved in a mixture of tetrahydrofuran (THF) and 1 M aqueous hydrochloric acid (HCl).

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is neutralized with saturated aqueous NaHCO₃.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The final product is purified by preparative thin-layer chromatography (TLC).

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of (+)-1-deacetylcaesalmin C.

| Step Number | Transformation | Product | Yield (%) |

| 1 | Intramolecular Diels-Alder Cycloaddition | Pentacyclic Furfuryl Ketal | 75 |

| 2 | Chemoselective Reduction | Keystone Intermediate | 82 |

| 3-n | Subsequent Oxidations and Deprotections | (+)-1-deacetylcaesalmin C | Variable |

Logical Workflow of the Synthesis

The synthesis follows a logical progression from a relatively simple starting material to the complex natural product.

Caption: Logical workflow of the total synthesis.

Application Notes for Researchers

-

Versatility of the Keystone Intermediate: The synthesized keystone intermediate is of significant value as it can potentially serve as a branching point for the synthesis of other cassane diterpenoids, including analogues of this compound.

-

Intramolecular Diels-Alder Reaction: The exo-selectivity of the intramolecular Diels-Alder reaction is a critical factor in establishing the desired stereochemistry of the core structure. Optimization of reaction conditions, such as temperature and solvent, may be necessary for different substrates.

-

Stereocontrol in Oxidations: The late-stage oxidations require careful selection of reagents and conditions to achieve the desired stereochemical outcome. Researchers should consider a variety of modern oxidation methods to optimize these transformations.

-

Analog Synthesis for SAR Studies: This synthetic route is amenable to the preparation of analogues for structure-activity relationship (SAR) studies. Modifications to the starting materials can be carried out to introduce diversity into the final products, which can then be screened for enhanced biological activity. This is particularly relevant for developing more potent anti-malarial agents based on the this compound scaffold.

Application Notes and Protocols for the Extraction of Norcaesalpinin E from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcaesalpinin E, a cassane-type diterpenoid, has demonstrated significant biological activity, notably potent antimalarial effects.[1][2][3] Found in plants of the Caesalpinia genus, particularly Caesalpinia crista (also known as Caesalpinia bonduc or Caesalpinia bonducella), this compound is of considerable interest for drug discovery and development.[1][2][3][4][5] These application notes provide detailed protocols for the extraction, isolation, and purification of this compound from plant material, based on established methodologies for related compounds.

Data Presentation

While specific quantitative data for this compound extraction is not extensively published, the following table summarizes typical yields and conditions for the extraction of related diterpenoids from Caesalpinia species, which can serve as a benchmark for optimizing this compound isolation.

| Plant Material | Extraction Solvent | Extraction Method | Typical Yield of Crude Extract | Key Diterpenoids Isolated | Reference |

| Caesalpinia crista Seeds | Methanol | Maceration / Soxhlet | Not Specified | Cassane- and Norcassane-type diterpenes | [4][5] |

| Caesalpinia crista Seeds | Dichloromethane | Not Specified | Not Specified | Cassane- and Norcassane-type diterpenes | [1] |

| Caesalpinia crista Seed Kernels | Methanol | Not Specified | Not Specified | Caesalpinins, Norcaesalpinins | [5] |

| Caesalpinia crista Leaves | Not Specified | Not Specified | Not Specified | Neocaesalpins H and I | [6] |

Experimental Protocols

The following protocols describe a general procedure for the extraction and isolation of this compound from the seeds of Caesalpinia crista. The process involves initial solvent extraction followed by chromatographic purification.

Protocol 1: Extraction of Crude Diterpenoid Mixture

This protocol outlines the initial extraction of a crude mixture containing diterpenoids from the plant material.

1. Plant Material Preparation:

- Collect mature seeds of Caesalpinia crista.

- Air-dry the seeds in a well-ventilated area, protected from direct sunlight, until they are brittle.

- Grind the dried seeds into a coarse powder using a mechanical grinder.

2. Solvent Extraction:

- Maceration:

- Soak the powdered plant material in methanol (or ethanol) in a large container at a 1:5 ratio (w/v).

- Allow the mixture to stand for 48-72 hours at room temperature with occasional stirring.

- Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

- Repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.

- Combine the filtrates.

- Soxhlet Extraction (Alternative):

- Place the powdered plant material in a thimble and extract with methanol (or ethanol) in a Soxhlet apparatus for 24-48 hours.

3. Concentration of the Crude Extract:

- Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C.

- The resulting dark, viscous residue is the crude extract containing a mixture of phytochemicals, including this compound.

Protocol 2: Isolation and Purification of this compound

This protocol details the chromatographic separation of the crude extract to isolate this compound.

1. Fractionation of the Crude Extract:

- Dissolve the crude extract in a minimal amount of methanol.

- Subject the dissolved extract to liquid-liquid partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This will separate compounds based on their polarity. This compound, being a diterpenoid, is expected to partition into the moderately polar fractions (e.g., chloroform and ethyl acetate).

2. Column Chromatography:

- Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent like n-hexane to create a slurry.

- Load the dried, promising fraction (e.g., the chloroform or ethyl acetate fraction) onto the top of the silica gel column.

- Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

- Collect the eluate in fractions of equal volume.

3. Thin-Layer Chromatography (TLC) Monitoring:

- Monitor the collected fractions using Thin-Layer Chromatography (TLC) on silica gel plates.

- Develop the TLC plates in an appropriate solvent system (e.g., a mixture of n-hexane and ethyl acetate).

- Visualize the spots under UV light or by spraying with a suitable reagent (e.g., ceric sulfate solution followed by heating).

- Combine the fractions that show a similar TLC profile, particularly those containing spots with an Rf value corresponding to that of a this compound standard, if available.

4. Further Purification (if necessary):

- Subject the combined fractions containing the compound of interest to further chromatographic purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to achieve high purity.

- For HPLC, a reverse-phase C18 column with a gradient of water and acetonitrile or methanol is a common choice for separating diterpenoids.

5. Structure Elucidation:

- Confirm the identity and structure of the isolated pure compound as this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Mandatory Visualizations

Caption: Workflow for the extraction and isolation of this compound.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. rjpbcs.com [rjpbcs.com]

- 3. globalscitechocean.com [globalscitechocean.com]

- 4. researchgate.net [researchgate.net]

- 5. ijrpc.com [ijrpc.com]

- 6. The isolation and structure elucidation of new cassane diterpene-acids from Caesalpinia crista L. (Fabaceae), and review on the nomenclature of some Caesalpinia species - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Quantitative Analysis of Norcaesalpinin E

Introduction

Norcaesalpinin E, a member of the cassane diterpenoid family, is a natural compound isolated from plants of the Caesalpinia genus. These compounds have garnered significant interest from researchers due to their diverse biological activities. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal medicines, and pharmacological research. This document provides detailed application notes and protocols for the quantitative analysis of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methodologies.

Section 1: Analytical Methodologies

The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector, such as a Diode Array Detector (DAD) or Ultraviolet (UV) detector, is a robust and widely available technique for the quantification of cassane diterpenoids.[1][2]

Principle: The method involves separating this compound from other components in a sample mixture by passing it through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve constructed with known concentrations of a this compound reference standard.

General Protocol: While a specific validated method for this compound is not widely published, a general HPLC method for related cassane diterpenoids can be adapted and optimized.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method.[3][4] This technique combines the separation power of HPLC with the sensitive and specific detection capabilities of tandem mass spectrometry.

Principle: After chromatographic separation, the analyte is ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). In tandem MS, a specific parent ion is selected, fragmented, and a specific daughter ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces matrix interference.[3][4]

Section 2: Experimental Protocols

The following protocols are provided as a starting point for the development and validation of an analytical method for this compound. Optimization of these parameters is essential for achieving desired performance characteristics.

Protocol 1: HPLC-UV/DAD Method for Quantification of this compound

Objective: To quantify this compound in plant extracts.

Materials:

-

This compound reference standard

-

HPLC grade acetonitrile, methanol, and water

-

Formic acid or acetic acid

-